4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide
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Overview
Description
4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide is a chemical compound with the molecular formula C20H22N4O. It is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 4-(2-cyanophenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide involves its interaction with specific molecular targets, such as receptor tyrosine kinases. The compound binds to these receptors, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-ylmethylbenzoic acid dihydrochloride: Similar structure but different functional groups.
4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzamide: Contains an ethynyl group instead of a cyanophenyl group.
Uniqueness
4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with receptor tyrosine kinases sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
190383-34-7 |
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Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H22N4O/c1-16-6-8-17(9-7-16)20(25)22-15-23-10-12-24(13-11-23)19-5-3-2-4-18(19)14-21/h2-9H,10-13,15H2,1H3,(H,22,25) |
InChI Key |
FJYYLTSACBJXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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